N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide
Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological activities, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common synthetic route starts with the condensation of 1,2-dihydroacenaphthylen-5-amine with an appropriate acyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting intermediate is then subjected to further reactions, such as cyclization and functional group modifications, to obtain the final product.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to result from its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes . Additionally, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide can be compared with other acenaphthene derivatives, such as:
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: Known for its antimicrobial properties.
N-(1,2-dihydroacenaphthylen-5-yl)acetamide: Exhibits antifungal and anti-inflammatory activities.
N-(1,2-dihydroacenaphthylen-5-yl)-N’-[2-(ethanesulfonyl)ethyl]ethanediamide: Used in the development of new materials with unique properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O/c31-28(30-25-16-15-20-14-13-19-9-6-11-22(25)27(19)20)23-17-26(18-7-2-1-3-8-18)29-24-12-5-4-10-21(23)24/h1-12,15-17H,13-14H2,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCGLXZTTAVIGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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